molecular formula C20H18N2OS B11510371 3-(4-methylphenyl)-2-(3-methylthiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one

3-(4-methylphenyl)-2-(3-methylthiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11510371
M. Wt: 334.4 g/mol
InChI Key: PGNGVHYRYQCUHH-UHFFFAOYSA-N
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Description

3-(4-METHYLPHENYL)-2-(3-METHYLTHIOPHEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of tetrahydroquinazolines This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLPHENYL)-2-(3-METHYLTHIOPHEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via Friedel-Crafts alkylation using 4-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 3-Methylthiophen-2-yl Group: The 3-methylthiophen-2-yl group can be attached through a Suzuki coupling reaction using a boronic acid derivative of 3-methylthiophene and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYLPHENYL)-2-(3-METHYLTHIOPHEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroquinazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the phenyl and thiophene rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), polar aprotic solvents.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolines.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

3-(4-METHYLPHENYL)-2-(3-METHYLTHIOPHEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-(4-METHYLPHENYL)-2-(3-METHYLTHIOPHEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-METHYLPHENYL)-2-(3-METHYLTHIOPHEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: The parent compound.

    3-(4-METHYLPHENYL)-2-(3-METHYLTHIOPHEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-2-ONE: A similar compound with a different substitution pattern on the quinazoline core.

    3-(4-METHYLPHENYL)-2-(3-METHYLTHIOPHEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-6-ONE: Another similar compound with a different substitution pattern on the quinazoline core.

Uniqueness

The uniqueness of 3-(4-METHYLPHENYL)-2-(3-METHYLTHIOPHEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H18N2OS

Molecular Weight

334.4 g/mol

IUPAC Name

3-(4-methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C20H18N2OS/c1-13-7-9-15(10-8-13)22-19(18-14(2)11-12-24-18)21-17-6-4-3-5-16(17)20(22)23/h3-12,19,21H,1-2H3

InChI Key

PGNGVHYRYQCUHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=C(C=CS4)C

Origin of Product

United States

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